molecular formula C10H13NO B1592880 Ethyl 4-methylnicotinate CAS No. 55314-29-9

Ethyl 4-methylnicotinate

Cat. No.: B1592880
CAS No.: 55314-29-9
M. Wt: 163.22 g/mol
InChI Key: RZDZBDBCYHXKQI-UHFFFAOYSA-N
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Description

Ethyl 4-methylnicotinate is an organic compound with the molecular formula C9H11NO2 It is an ester derivative of nicotinic acid, specifically the ethyl ester of 4-methylnicotinic acid

Mechanism of Action

Target of Action

Ethyl 4-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s role in peripheral vasodilation is thought to enhance local blood flow at the site of application .

Mode of Action

The mode of action of this compound involves its interaction with peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that this compound promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis and salvage of NAD+ . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .

Pharmacokinetics

It is known that following topical administration, this compound acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound’s ADME properties may be influenced by its topical administration and its interaction with peripheral blood capillaries.

Result of Action

The result of this compound’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s role in peripheral vasodilation, which enhances local blood flow at the site of application .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the release of this substance into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates), and as a processing aid . These factors can potentially affect the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Ethyl 4-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, resulting in the formation of nicotinic acid and ethanol . This interaction is crucial for its biochemical activity, as the hydrolysis product, nicotinic acid, is involved in various metabolic pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by acting as a vasodilator, increasing blood flow to specific areas . This compound also impacts gene expression and cellular metabolism by modulating the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and energy production . Additionally, this compound has been shown to have anti-inflammatory effects on certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nicotinic acid receptors and esterases. Upon hydrolysis by esterases, the resulting nicotinic acid binds to its receptors, leading to the activation of downstream signaling pathways . This activation results in various physiological effects, including vasodilation and modulation of lipid metabolism . The compound also influences gene expression by acting on transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as vasodilation and anti-inflammatory properties . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotinic acid metabolism. Upon hydrolysis, the resulting nicotinic acid enters the NAD+ biosynthesis pathway, which is essential for cellular energy production and redox reactions . The compound also interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in NAD+ biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and muscles .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with specific enzymes and receptors within these compartments . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylnicotinate can be synthesized through the esterification of 4-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-methylnicotinic acid+ethanolacid catalystEthyl 4-methylnicotinate+water\text{4-methylnicotinic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-methylnicotinic acid+ethanolacid catalyst​Ethyl 4-methylnicotinate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as HND230, can reduce the generation of high-pollution wastewater and lower production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-methylnicotinic acid.

    Reduction: 4-methyl-3-pyridinemethanol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methylnicotinate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: The methyl ester of nicotinic acid, used for similar applications but with different pharmacokinetic properties.

    Ethyl nicotinate: Another ester derivative of nicotinic acid, differing in the position of the methyl group.

Uniqueness

Ethyl 4-methylnicotinate is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacological and chemical properties compared to other nicotinic acid esters .

Properties

IUPAC Name

3-(1-ethoxyethenyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-4-12-9(3)10-7-11-6-5-8(10)2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDZBDBCYHXKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=C(C=CN=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627894
Record name 3-(1-Ethoxyethenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55314-29-9
Record name 3-(1-Ethoxyethenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-methylnicotinate
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Ethyl 4-methylnicotinate

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